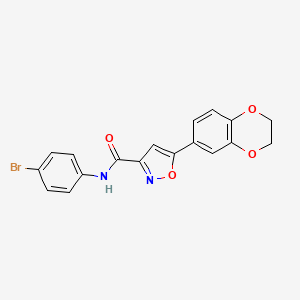![molecular formula C19H30N2O4S B11347634 N-(3-ethoxypropyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11347634.png)
N-(3-ethoxypropyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ETHOXYPROPYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
The synthesis of N-(3-ETHOXYPROPYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The synthetic route typically includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethoxypropyl Group: This step involves the alkylation of the piperidine ring with 3-ethoxypropyl halides under basic conditions.
Attachment of the Methanesulfonyl Group: This is usually done through sulfonylation reactions using methanesulfonyl chloride in the presence of a base.
Carboxamide Formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
N-(3-ETHOXYPROPYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .
Applications De Recherche Scientifique
N-(3-ETHOXYPROPYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mécanisme D'action
The mechanism of action of N-(3-ETHOXYPROPYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
N-(3-ETHOXYPROPYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:
N-(3-ETHOXYPROPYL)PIPERIDINE-2-CARBOXAMIDE: This compound lacks the methanesulfonyl group, which may result in different chemical reactivity and biological activity.
N-(3-ETHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE: This compound lacks the methanesulfonyl group and the 2-methylphenyl group, leading to different properties.
N-(3-METHOXYPROPYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: This compound has a methoxy group instead of an ethoxy group, which may affect its solubility and reactivity.
The uniqueness of N-(3-ETHOXYPROPYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H30N2O4S |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
N-(3-ethoxypropyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H30N2O4S/c1-3-25-14-6-11-20-19(22)17-9-12-21(13-10-17)26(23,24)15-18-8-5-4-7-16(18)2/h4-5,7-8,17H,3,6,9-15H2,1-2H3,(H,20,22) |
Clé InChI |
QXVKMGCNUBUWDT-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2,5-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole](/img/structure/B11347551.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11347556.png)

![5-(4-chlorophenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11347572.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11347576.png)
![1-(4-ethylphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11347581.png)
![1-(4-methoxyphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11347583.png)
![1-(benzylsulfonyl)-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11347589.png)
![5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B11347592.png)
![5-(4-chlorophenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11347605.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B11347606.png)


![2-bromo-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B11347632.png)
